molecular formula C13H16O6 B7807605 3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

Cat. No.: B7807605
M. Wt: 268.26 g/mol
InChI Key: YQWQXGWTWRQSAO-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is an organic compound with the molecular formula C13H16O6 It is a derivative of benzoic acid, characterized by the presence of ethoxy and oxoethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid typically involves the esterification of 3-ethoxy-4-hydroxybenzoic acid with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and functionality are required .

Properties

IUPAC Name

3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-3-17-11-7-9(13(15)16)5-6-10(11)19-8-12(14)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWQXGWTWRQSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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